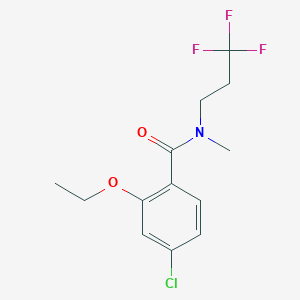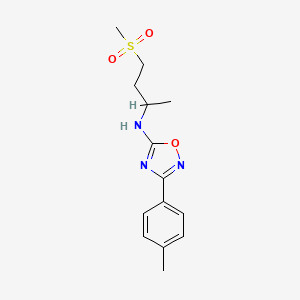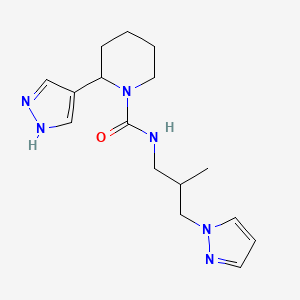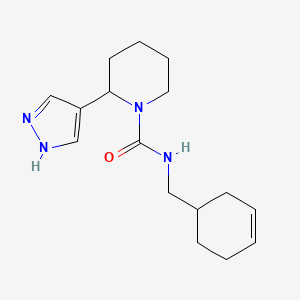
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TFP or TFPB and is widely used in biochemical and physiological studies.
作用機序
TFPB selectively inhibits the activity of PIM kinases by binding to a specific pocket in the kinase domain. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting downstream signaling pathways that promote cell growth and survival. The anti-inflammatory and anti-fibrotic effects of TFPB are thought to be mediated through its ability to inhibit the activity of other kinases involved in these processes.
Biochemical and Physiological Effects:
Inhibition of PIM kinases by TFPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth in preclinical models. TFPB has also been shown to reduce inflammation and fibrosis in animal models of chronic inflammatory and fibrotic diseases. However, the effects of TFPB on normal cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
One advantage of using TFPB in lab experiments is its specificity for PIM kinases, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, TFPB is a relatively new compound and its effects on normal cells and tissues are not well characterized. Additionally, TFPB has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
Future research on 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide should focus on further elucidating its mechanism of action and its effects on normal cells and tissues. Additionally, the development of more soluble analogs of TFPB could improve its usefulness in certain experimental settings. Finally, the potential clinical applications of TFPB for the treatment of cancer and chronic inflammatory and fibrotic diseases should be further explored.
合成法
The synthesis of 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the reduction of the resulting ethyl ester using sodium borohydride. The final step involves the reaction of the resulting amine with 3,3,3-trifluoropropylisocyanate in the presence of a base to yield the desired product.
科学的研究の応用
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is widely used in scientific research for its ability to selectively inhibit the activity of a specific type of protein kinase called PIM kinases. These kinases are involved in the regulation of cell growth and survival, making them attractive targets for the development of cancer therapeutics. TFPB has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of chronic inflammatory and fibrotic diseases.
特性
IUPAC Name |
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-3-20-11-8-9(14)4-5-10(11)12(19)18(2)7-6-13(15,16)17/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIODFKSYMKPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)N(C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)

![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)

![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)
